molecular formula C17H20N2O4 B4506338 1-[(4-methoxy-1H-indol-1-yl)acetyl]piperidine-3-carboxylic acid

1-[(4-methoxy-1H-indol-1-yl)acetyl]piperidine-3-carboxylic acid

Cat. No.: B4506338
M. Wt: 316.35 g/mol
InChI Key: NFNWYYBUICINCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-methoxy-1H-indol-1-yl)acetyl]piperidine-3-carboxylic acid is a complex organic compound that features both indole and piperidine moieties. Indole derivatives are known for their significant biological activities, while piperidine derivatives are crucial in medicinal chemistry . This compound’s unique structure makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-methoxy-1H-indol-1-yl)acetyl]piperidine-3-carboxylic acid typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by its acylation with piperidine-3-carboxylic acid. Common reagents used in these reactions include acyl chlorides, anhydrides, and catalysts like Lewis acids .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[(4-methoxy-1H-indol-1-yl)acetyl]piperidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include hydroxylated derivatives, reduced alcohols, and substituted indole compounds .

Scientific Research Applications

1-[(4-methoxy-1H-indol-1-yl)acetyl]piperidine-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-[(4-methoxy-1H-indol-1-yl)acetyl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The indole moiety can bind to various receptors, while the piperidine ring may enhance its binding affinity. This compound can modulate biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Properties

IUPAC Name

1-[2-(4-methoxyindol-1-yl)acetyl]piperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4/c1-23-15-6-2-5-14-13(15)7-9-18(14)11-16(20)19-8-3-4-12(10-19)17(21)22/h2,5-7,9,12H,3-4,8,10-11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFNWYYBUICINCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C=CN2CC(=O)N3CCCC(C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[(4-methoxy-1H-indol-1-yl)acetyl]piperidine-3-carboxylic acid
Reactant of Route 2
1-[(4-methoxy-1H-indol-1-yl)acetyl]piperidine-3-carboxylic acid
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1-[(4-methoxy-1H-indol-1-yl)acetyl]piperidine-3-carboxylic acid
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1-[(4-methoxy-1H-indol-1-yl)acetyl]piperidine-3-carboxylic acid
Reactant of Route 5
1-[(4-methoxy-1H-indol-1-yl)acetyl]piperidine-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-[(4-methoxy-1H-indol-1-yl)acetyl]piperidine-3-carboxylic acid

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